Product packaging for 4-Chlorotoluene-3-sulphonic acid(Cat. No.:CAS No. 56919-12-1)

4-Chlorotoluene-3-sulphonic acid

Cat. No.: B13764967
CAS No.: 56919-12-1
M. Wt: 206.65 g/mol
InChI Key: ZZKWWRXVSXCBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Chlorotoluenesulphonic Acids

The study of chlorotoluenesulphonic acids is intrinsically linked to the broader historical development of organic chemistry, particularly the advancements in electrophilic aromatic substitution reactions in the 19th and 20th centuries. The ability to introduce both a chlorine atom and a sulfonic acid group onto a toluene (B28343) molecule opened up new synthetic pathways for a variety of commercially important substances.

Initially, research focused on the separate processes of chlorination and sulfonation of aromatic compounds. The direct chlorination of toluene, a process that has been in industrial use for many years, often results in a mixture of isomers, primarily the ortho- and para-chlorotoluene. wikipedia.orgnih.govmdpi.com The separation of these isomers was a significant hurdle that early researchers worked to overcome. wikipedia.org

The sulfonation of aromatic compounds, a reversible reaction, also garnered considerable attention. archive.org The development of sulfonation techniques using agents like chlorosulfonic acid was a pivotal step. wikipedia.org This reagent is particularly valuable for the direct chlorosulfonation of a wide range of organic compounds, leading to the formation of sulfonyl chlorides, which are important synthetic intermediates.

The synthesis of specific isomers of chlorotoluenesulphonic acids, such as 4-chlorotoluene-3-sulphonic acid, represented a refinement of these earlier techniques. Researchers sought to control the regioselectivity of the reactions to produce the desired isomer in high yield. This was often driven by the need for specific precursors in the synthesis of dyes and pharmaceuticals. For instance, the synthesis of saccharin, discovered in 1879, can begin with o-chlorotoluene, demonstrating the early industrial relevance of chlorinated toluenes and their derivatives. wikipedia.org Over time, processes were developed to improve the selectivity of these reactions, moving from simple, often non-selective, direct chlorinations to more controlled, multi-step syntheses involving sulfonation as a key step. google.com

Structural Significance within Aromatic Sulfonic Acids

This compound is an organic compound belonging to the class of aromatic sulfonic acids. ontosight.ai Its structure is characterized by a toluene backbone, which is a benzene (B151609) ring substituted with a methyl group. In this specific compound, a chlorine atom is attached at the 4-position and a sulfonic acid group (-SO3H) is at the 3-position relative to the methyl group. ontosight.ai The IUPAC name for this compound is 2-chloro-5-methylbenzenesulfonic acid. nih.gov

The presence and positioning of these functional groups are of great structural significance and dictate the compound's chemical properties and reactivity. The sulfonic acid group is a strong, electron-withdrawing group that significantly increases the compound's acidity and solubility in water. ontosight.ai The chlorine atom at the 4-position also influences the electronic environment of the aromatic ring and can be involved in nucleophilic substitution reactions under certain conditions. ontosight.ai

The relative positions of the methyl, chloro, and sulfonic acid groups are crucial. The methyl group is an ortho-, para-directing group in electrophilic aromatic substitution, while the chloro and sulfonic acid groups are deactivating and meta-directing (relative to themselves). The synthesis of this specific isomer, therefore, requires careful selection of reaction pathways and conditions to achieve the desired substitution pattern.

Overview of Academic and Industrial Relevance of this compound

This compound holds considerable relevance in both academic research and various industrial applications, primarily as a key intermediate in the synthesis of more complex molecules. ontosight.ai

In an industrial context, its most significant application is in the production of dyes and pigments. ontosight.aiepa.gov The sulfonic acid group imparts water solubility, a desirable characteristic for many textile dyes. It serves as a precursor for azo dyes, which are a large and important class of colorants. google.com For example, it can be used in the synthesis of intermediates for red organic pigments. google.com

The compound is also a valuable intermediate in the pharmaceutical industry. ontosight.ai It is used in the synthesis of sulfonamides, a class of drugs known for their antibacterial properties. ontosight.ai Furthermore, it is a precursor in the production of certain antihypertensive drugs. google.com The agrochemical industry also utilizes this compound as an intermediate for the synthesis of some herbicides and pesticides. google.comontosight.ai

From an academic perspective, this compound is a subject of study in organic synthesis, particularly in research focused on developing new and more efficient synthetic methodologies. The reactions involving the sulfonic acid and chloro groups provide a platform for exploring various chemical transformations.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₇ClO₃S
Molecular Weight 206.65 g/mol
CAS Number 56919-12-1
IUPAC Name 2-chloro-5-methylbenzenesulfonic acid
Synonyms Benzenesulfonic acid, 2-chloro-5-methyl-
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility in Water Data not available

Note: Data sourced from PubChem and other chemical databases. nih.govchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClO3S B13764967 4-Chlorotoluene-3-sulphonic acid CAS No. 56919-12-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56919-12-1

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

2-chloro-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H7ClO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11)

InChI Key

ZZKWWRXVSXCBIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)S(=O)(=O)O

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Chlorotoluene 3 Sulphonic Acid and Its Derivatives

Direct Sulfonation and Chlorination Routes

Direct electrophilic aromatic substitution reactions on toluene (B28343) or its derivatives are common methods for the synthesis of 4-chlorotoluene-3-sulphonic acid. These routes can involve either the sulfonation of a chlorotoluene precursor or the chlorination of a toluenesulfonic acid derivative.

Electrophilic Aromatic Sulfonation of Chlorotoluene Precursors

The introduction of a sulfonic acid group onto a chlorotoluene ring is a primary method for synthesizing this compound. This is achieved through electrophilic aromatic sulfonation, a reversible reaction where a hydrogen atom on the aromatic ring is replaced by a sulfonic acid group (-SO₃H). wikipedia.org The starting material for this process is typically 2-chlorotoluene (B165313). google.comnih.gov

The mechanism of electrophilic aromatic sulfonation involves an electrophile attacking the electron-rich aromatic ring. byjus.com In the case of sulfonation, the actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism. msu.edu

The first step, which is the rate-determining step, involves the attack of the π electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma-complex. byjus.commsu.edu This intermediate is positively charged and delocalized. byjus.com

Recent studies using ab initio molecular dynamics simulations have suggested the existence of a low-energy concerted pathway involving two SO₃ molecules that form a cyclic transition state, challenging the traditional two-step arenium ion mechanism under certain conditions. nih.gov

The choice of sulfonating agent and the reaction conditions significantly impact the regioselectivity and yield of the sulfonation of chlorotoluene. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid. wikipedia.orgpageplace.de

The sulfonation of 2-chlorotoluene is influenced by both electronic and steric effects. The chlorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This would suggest that sulfonation would occur at positions 4 and 6 (para and ortho to the methyl group, and ortho and para to the chlorine atom). However, the bulky nature of the sulfonic acid group leads to steric hindrance, favoring substitution at the less hindered position. pageplace.de Therefore, sulfonation of 2-chlorotoluene primarily yields 2-chlorotoluene-4-sulfonic acid and 2-chlorotoluene-6-sulfonic acid. To obtain the desired this compound, 2-chlorotoluene is not the ideal starting material for direct sulfonation. Instead, the synthesis often starts with p-chlorotoluene.

When p-chlorotoluene is sulfonated, the directing effects of the chloro and methyl groups align to favor substitution at the 3-position (ortho to the methyl group and meta to the chloro group being less deactivated than the ortho position).

The use of dehydrating agents, such as thionyl chloride, can drive the sulfonation equilibrium towards the product side. wikipedia.org Temperature also plays a crucial role; for instance, in the sulfonation of toluene, lower temperatures can favor the ortho-isomer due to kinetic control, while higher temperatures lead to the thermodynamically more stable para-isomer. stackexchange.com The presence of catalysts, such as iodine, can also influence the reaction rate and isomer distribution. google.com

Table 1: Influence of Reagents on Sulfonation

Sulfonating AgentConditionsOutcome
Concentrated Sulfuric AcidHeatingReversible reaction, equilibrium can be shifted. wikipedia.org
Fuming Sulfuric Acid (Oleum)More reactive than concentrated sulfuric acid.
Chlorosulfonic AcidEffective agent, can also lead to chlorosulfonation. wikipedia.orgpageplace.de
Sulfur Trioxide in Aprotic SolventsCan be used for direct sulfonation. nih.gov

The kinetics of aromatic sulfonation are complex and depend on the specific reagents and conditions used. rsc.orgnih.gov The reaction rate is influenced by the concentration of the sulfonating agent and the nature of the aromatic substrate. pageplace.de

Studies on the sulfonation of chlorobenzene (B131634) with sulfur trioxide in different solvents have revealed varying reaction orders. nih.gov In a non-complexing solvent like CCl₃F, the kinetics are first-order in SO₃, suggesting the initial formation of the σ-complex is the rate-limiting step. nih.gov In contrast, in a polar, complexing solvent like CH₃NO₂, the reaction is second-order in SO₃, indicating that a subsequent step involving a second SO₃ molecule is rate-limiting. nih.gov

The rate of sulfonation generally increases with increasing concentration of sulfuric acid, with a significant rate enhancement observed around 100% acid concentration. pageplace.de This suggests different mechanistic pathways in the presence and absence of free water. pageplace.de The degree of sulfonation has been shown to correlate with the reaction time, with the rate of change in properties like ion exchange capacity increasing rapidly initially before leveling off. nih.govrsc.org

Chlorination of Toluene Sulfonic Acid Derivatives

An alternative direct route involves the chlorination of a pre-formed toluenesulfonic acid. For the synthesis of this compound, the starting material would be toluene-3-sulfonic acid.

The nuclear chlorination of toluenesulfonic acid can be carried out using chlorine gas in the presence of a catalyst, such as iodine. google.com The reaction temperature is typically maintained between 50°C and 130°C. google.com Lower temperatures result in an uneconomically slow reaction, while higher temperatures can lead to resinification of the toluene derivatives. google.com

The directing effect of the sulfonic acid group, being a meta-director, and the methyl group, an ortho-, para-director, on toluene-3-sulfonic acid would favor chlorination at the 4- and 6-positions. This would lead to a mixture of isomers, including the desired this compound. Separation of these isomers would then be necessary.

Multi-Step Synthesis from Substituted Toluenes

Multi-step syntheses offer greater control over the regiochemistry and can lead to a purer final product. A common starting material for a multi-step synthesis of this compound is o-chlorotoluene. google.com

One reported process involves the nitration of o-chlorotoluene with a mixed acid (a mixture of nitric and sulfuric acids). google.com This step introduces a nitro group onto the ring. The major product of this reaction is 2-chloro-5-nitrotoluene, which is then separated from its isomers. The nitro group is subsequently reduced to an amino group, for example, through catalytic hydrogenation, to yield 5-amino-2-chlorotoluene (which is also known as 6-chloro-m-toluidine). google.com This intermediate is then converted to its acidic sulfate (B86663) and heated at temperatures above 180°C in a "baking" process to yield 6-chloro-3-toluidine-4-sulfonic acid (5-amino-2-chloro-toluene-4-sulfonic acid). google.com Although this yields a related compound, subsequent diazotization of the amino group followed by a Sandmeyer-type reaction could potentially replace the amino group with a hydrogen to give the target molecule, though this specific final step is not detailed in the provided source.

Another potential multi-step route could involve the diazotization of o-toluidine, followed by a Sandmeyer reaction to introduce a chlorine atom, producing o-chlorotoluene. orgsyn.org This o-chlorotoluene could then be subjected to a carefully controlled sulfonation process. However, as mentioned earlier, direct sulfonation of o-chlorotoluene tends to give a mixture of isomers. A method to separate ortho- and para-chlorotoluene mixtures involves incomplete sulfonation, where the more reactive ortho-isomer is preferentially sulfonated. google.com This highlights the challenges in controlling regioselectivity in direct substitution reactions.

Synthesis via Nitrotoluene Intermediates

A common approach to synthesizing this compound involves the use of nitrotoluene isomers as starting materials. This multi-step process requires careful control of reaction conditions to achieve the desired product.

Nitration and Reduction Strategies

The initial step in this synthetic route is the nitration of toluene. The reaction of toluene with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, yields a mixture of nitrotoluene isomers. preply.com The primary products are ortho-nitrotoluene and para-nitrotoluene, which can be separated by fractional distillation. preply.com

Subsequent chlorination of p-nitrotoluene is a key step. The nitration of 4-chlorotoluene (B122035) with mixed acid at controlled temperatures produces a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene (B146361). chemicalbook.com The desired 4-chloro-3-nitrotoluene is then reduced to form 4-chloro-3-aminotoluene. prepchem.com This reduction can be accomplished using various reducing agents, such as iron powder in the presence of an acid. google.com

The final step is the sulfonation of the resulting aminotoluene derivative. The conversion to the sulfonic acid is often achieved by heating the aminotoluene with sulfuric acid. google.com

A summary of a typical reaction sequence is presented below:

StepReactantsProductsKey Considerations
Nitration Toluene, Nitric Acid, Sulfuric Acido-Nitrotoluene, p-NitrotolueneSeparation of isomers is crucial.
Chlorination p-Nitrotoluene, Chlorine4-Chloro-3-nitrotolueneYields can be affected by reaction conditions.
Reduction 4-Chloro-3-nitrotoluene, Iron Powder, Acid4-Chloro-3-aminotolueneEfficient reduction is necessary for high overall yield.
Sulfonation 4-Chloro-3-aminotoluene, Sulfuric AcidThis compoundTemperature control is important to prevent side reactions.
Isomer Separation Techniques in Multi-Step Syntheses

A significant challenge in syntheses starting from toluene is the management of isomeric products. The nitration of toluene, for instance, produces both ortho and para isomers. preply.com Fractional distillation is a common method to separate these isomers based on their different boiling points. preply.com

Similarly, the chlorination of p-nitrotoluene can lead to the formation of different chloro-nitrotoluene isomers. chemicalbook.com Vacuum distillation is often employed to separate the desired 4-chloro-3-nitrotoluene from other isomers like 4-chloro-2-nitrotoluene. chemicalbook.com In some cases, separation can be achieved by crystallization and sweating of the residue. chemicalbook.com

The separation of chlorotoluene isomers, such as ortho- and para-chlorotoluene, can be particularly challenging due to their close boiling points. google.com While industrial-scale fractional distillation is possible, it requires highly efficient columns. youtube.com Chemical methods, such as selective sulfonation, have been developed to facilitate this separation. google.com For instance, treating a mixture of chlorotoluenes with sulfuric acid can selectively sulfonate the ortho-isomer, allowing for the separation of the unreacted para-isomer. google.com

Synthesis from Aminotoluene Precursors

An alternative and often more direct route to this compound and its derivatives utilizes aminotoluene precursors, such as toluidines. google.com This approach can offer advantages in terms of process simplicity and reduced waste generation. google.com

Chlorination and Sulfonation of Aminotoluidines

This synthetic strategy involves the direct chlorination and subsequent sulfonation of aminotoluidines. google.com For example, 3-amino-6-chlorotoluene-4-sulfonic acid can be prepared by first chlorinating a toluidine intermediate and then sulfonating the resulting product. google.com This sequential reaction process can achieve high yields, often exceeding 90%. google.com

The chlorination step is typically carried out using a mixture of chlorine gas, a copper compound, and an aqueous hydrochloric acid solution. google.com The subsequent sulfonation can be performed using sulfuric acid, often in the presence of a solvent like 1,2-dichlorobenzene, at elevated temperatures, typically between 170°C and 200°C. google.com

Role of Catalysts in Aminotoluidine Conversion

Catalysts play a crucial role in the efficient conversion of aminotoluidines. In the chlorination step, copper compounds act as catalysts, facilitating the selective introduction of the chlorine atom onto the toluidine ring. google.com

In some processes, particularly those involving nitration steps, zeolites have been investigated as catalysts to improve selectivity. For instance, using an acidic β-zeolite as a catalyst with acetyl nitrate (B79036) as the nitrating agent for o-chlorotoluene has been shown to favor the formation of the desired nitrated product. google.com

Derivatization from Other Chlorotoluene Isomers

The synthesis of this compound can also be approached through the derivatization of other chlorotoluene isomers. This often involves isomerization reactions to convert a more readily available isomer into the desired precursor.

For example, m-chlorotoluene, which is produced in very small amounts during the direct chlorination of toluene, can be synthesized through the isomerization of p-chlorotoluene. google.com This isomerization is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and can be influenced by the reaction temperature and the ratio of reactants. google.com

The resulting m-chlorotoluene can then be subjected to sulfonation to introduce the sulfonic acid group at the desired position. The sulfonation of chlorotoluene isomers is a well-established process, though the position of sulfonation is influenced by the directing effects of the existing chloro and methyl groups.

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is primarily centered on two key areas: the reduction of waste and the substitution of hazardous solvents with greener alternatives. These approaches aim to enhance the efficiency and environmental compatibility of the manufacturing process.

Minimization of By-products and Waste Streams

Traditional sulfonation methods for aromatic compounds often employ a large excess of sulfuric acid or oleum, leading to the generation of substantial quantities of acidic waste. This not only poses environmental challenges but also complicates the purification of the final product. Research into greener synthetic routes has explored several strategies to mitigate these issues.

One promising approach involves the use of catalytic amounts of reagents or alternative sulfonating agents. For instance, the use of solid acid catalysts, such as sulfonated carbon materials or zeolites, can facilitate the sulfonation reaction with higher selectivity and reduced acid waste. scholaris.carsc.orggoogle.com These catalysts can often be recovered and reused, further enhancing the sustainability of the process. While specific studies on 4-chlorotoluene are limited, research on the sulfonation of similar aromatic compounds demonstrates the potential of this methodology. For example, a patent for the preparation of 2-chloro-4-toluenesulfonyl chloride suggests that certain additives can reduce the formation of by-products during sulfonation. google.com

Furthermore, process optimization plays a crucial role in waste minimization. A patent for the preparation of 3-amino-6-chlorotoluene-4-sulfonic acid, a related compound, highlights a method that minimizes wastewater and waste generation through a simplified reaction process with a high reaction yield of over 90%. google.com Such strategies, which focus on maximizing conversion and selectivity, are directly applicable to the synthesis of this compound. Another patent concerning the synthesis of CLT acid (5-amino-2-chlorotoluene-4-sulfonic acid) describes an aqueous phase reaction with a recyclable catalyst, leading to high selectivity and yield with minimal pollution. patsnap.com

The table below illustrates a comparative overview of different sulfonation strategies and their potential impact on waste reduction, drawing from methodologies applied to related aromatic compounds.

Sulfonation MethodSulfonating AgentKey Advantages for Waste MinimizationApplicability to this compound
Conventional Excess Sulfuric Acid/Oleum-High potential for acidic waste generation
Catalytic Stoichiometric Sulfonating Agent with Solid Acid CatalystReduced acid waste, catalyst reusabilityHigh
Process Intensification Optimized reaction conditionsHigher conversion and selectivity, less unreacted starting materialHigh
Aqueous Phase Synthesis Water as solvent with recyclable catalystElimination of organic solvents, catalyst recyclingPotentially high, depending on catalyst development

Development of Environmentally Benign Reaction Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of sulfonic acids often utilize chlorinated hydrocarbons as solvents, which are associated with toxicity and environmental persistence. Green chemistry seeks to replace these with more sustainable alternatives.

Ionic liquids (ILs) have emerged as promising green solvents for a variety of chemical reactions, including chlorination and sulfonation. mdpi.comdntb.gov.uacjcatal.com Their negligible vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. Research on the chlorination of toluene has shown that the choice of ionic liquid can influence the selectivity of the reaction, potentially minimizing the formation of unwanted isomers. mdpi.comdntb.gov.ua A patent for the preparation of p-toluenesulfonyl chloride describes the use of an ionic liquid co-solvent in chloroform, indicating a move towards reducing the reliance on traditional chlorinated solvents. google.com Although the complete replacement of the chlorinated solvent was not achieved in this instance, it represents a step towards greener solvent systems.

The use of sulfonate-functionalized ionic liquids can also serve a dual role as both solvent and catalyst, streamlining the reaction process. cjcatal.com While direct application to this compound synthesis requires further investigation, the principles are well-established for related transformations.

Another avenue of exploration is the use of solvent-free reaction conditions. Where feasible, eliminating the solvent entirely represents the most significant step towards a green process. This approach, however, is highly dependent on the physical properties of the reactants and products and the reaction conditions.

The following table provides a comparison of different solvent systems and their environmental credentials, which could be considered for the synthesis of this compound.

Solvent SystemExample(s)Key Green Chemistry AdvantagesPotential Challenges
Traditional Chlorinated Hydrocarbons (e.g., 1,2-dichloroethane)-Toxicity, environmental persistence, regulatory pressure
Ionic Liquids [BMIM]Cl-nAlCl₃, [Et₃NH]Cl-nAlCl₃Low volatility, thermal stability, recyclability, tunable propertiesCost, viscosity, potential toxicity of some ILs
Solvent-Free Neat reaction mixtureNo solvent waste, simplified workupLimited by reactant/product properties, potential for high viscosity

Chemical Reactivity and Derivatization Studies of 4 Chlorotoluene 3 Sulphonic Acid

The chemical behavior of 4-chlorotoluene-3-sulfonic acid is dictated by the interplay of its three distinct functional groups: the sulfonic acid group, the chlorine atom, and the methyl group, all attached to an aromatic benzene (B151609) ring. This unique substitution pattern governs its reactivity and makes it a versatile intermediate in organic synthesis.

Iv. Advanced Analytical Characterization of 4 Chlorotoluene 3 Sulphonic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is indispensable for separating 4-Chlorotoluene-3-sulphonic acid from impurities and related compounds. The choice of technique depends on the specific analytical goal, such as purity determination or the analysis of volatile byproducts.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of aromatic sulfonic acids. jocpr.comoup.com

Methodologies for analyzing related compounds, such as p-toluenesulfonic acid (PTSA), often utilize a C18 or a phenyl hydride stationary phase. helixchrom.commtc-usa.com For instance, a method for PTSA analysis uses a Phenyl Hydride™ column with a mobile phase of 85:15 DI water/acetonitrile (B52724) containing 0.1% formic acid, with UV detection at 210 nm. mtc-usa.com Another approach for separating benzenesulfonic acid and p-toluenesulfonic acid employs a mixed-mode column that combines reversed-phase and anion-exchange mechanisms. helixchrom.com The elution is controlled by the mobile phase's pH, ion concentration, and acetonitrile content. helixchrom.com

For the quantification of genotoxic impurities like p-toluenesulfonates, which may arise during synthesis, highly sensitive HPLC-UV methods are required. thermofisher.com These methods must be capable of detecting impurities at very low levels to comply with regulatory thresholds. thermofisher.com A typical HPLC system for such analyses would include a gradient elution with a suitable buffer, like phosphoric acid, and a high-sensitivity UV detector. jocpr.comthermofisher.com

Table 1: Exemplary HPLC Conditions for Aromatic Sulfonic Acid Analysis

ParameterCondition 1Condition 2
Column Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm mtc-usa.comInertsil ODS-3V, 5µm, 250 x 4.6mm jocpr.com
Mobile Phase 85:15 DI Water/Acetonitrile + 0.1% Formic Acid mtc-usa.comGradient with Solution A (0.2% OPA in water) and Solution B (Acetonitrile) jocpr.com
Flow Rate 1.0 mL/minute mtc-usa.com1.5 mL/min jocpr.com
Detection UV at 210nm mtc-usa.comUV (wavelength not specified) jocpr.com
Analyte Example p-Toluenesulfonic Acid Monohydrate mtc-usa.comp-Toluenesulfonic acid and Ethyl-p-Toluene sulfonate jocpr.com

This table provides examples of HPLC conditions used for similar compounds and is for illustrative purposes.

Gas Chromatography (GC) for Related Volatile Derivatives

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Since this compound is non-volatile, it requires derivatization to convert it into a more volatile form suitable for GC analysis. gcms.czcolostate.edu

Derivatization is a key step in preparing sulfonic acids for GC. gcms.cz Esterification is a common method, converting the sulfonic acid into a more volatile ester. colostate.edu For example, methylation can be performed to form methyl esters. chromforum.org Another approach is silylation, which replaces the active hydrogen of the sulfonic acid group with a trimethylsilyl (B98337) (TMS) group. gcms.cz

Once derivatized, the volatile analyte can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.comnih.gov The choice of derivatizing agent depends on the specific requirements of the analysis, including the need to avoid interfering byproducts. gcms.cz For instance, static headspace GC-MS has been used to monitor the formation of ethyl methane (B114726) sulfonate after derivatization. nih.gov

Ion-Exchange Chromatography for Sulfonic Acids

Ion-exchange chromatography (IEC) is a powerful technique for separating charged molecules like sulfonic acids. wikipedia.org Since sulfonic acids are strong acids, they are anionic in solution and can be effectively separated using anion-exchange chromatography. tandfonline.comtandfonline.com In this technique, the stationary phase is positively charged and attracts the negatively charged sulfonate groups. wikipedia.org

The separation is achieved by eluting the analytes from the column with a mobile phase containing competing ions, often a salt solution or a buffer with a specific pH. nih.gov The strength of the interaction between the sulfonic acid and the stationary phase determines its retention time. This method is particularly useful for separating different sulfonic acids from each other and from other anionic species in a sample. tandfonline.comnih.gov Suppressed conductivity detection is a common detection method in ion chromatography for charged species. tandfonline.com

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. omicsonline.orgjchps.comresearchgate.net Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the number and connectivity of the protons in the molecule. For this compound, one would expect to see signals corresponding to the aromatic protons and the methyl group protons. The relative positions of these signals are influenced by the electron-withdrawing sulfonic acid group and the chlorine atom. For example, in the ¹H NMR spectrum of 4-chlorotoluene (B122035), the aromatic protons appear as a multiplet, and the methyl protons appear as a singlet. chemicalbook.com Similarly, the aromatic protons of 4-chlorobenzenesulfonic acid show distinct signals. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring. hyphadiscovery.comcore.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Aromatic CH7.0 - 8.0s, dThe exact shifts and coupling constants depend on the substitution pattern.
Methyl (CH₃)2.3 - 2.5sSinglet due to no adjacent protons.
Sulfonic Acid (SO₃H)10 - 12br sBroad singlet, often not observed or exchangeable with D₂O.
¹³C NMR
Aromatic C-Cl130 - 140s
Aromatic C-S140 - 150s
Aromatic C-H120 - 135d
Aromatic C-CH₃135 - 145s
Methyl (CH₃)20 - 25q

This table provides predicted chemical shift ranges based on general principles of NMR spectroscopy and data for similar compounds. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. acs.orgslideshare.net For this compound, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions for analysis. nih.govnih.gov

The mass spectrum will show a molecular ion peak (or a pseudomolecular ion peak such as [M-H]⁻ or [M+H]⁺) corresponding to the mass of the intact molecule. The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com

Fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for aromatic sulfonic acids include the loss of SO₃ or SO₂. nih.govresearchgate.net For example, in the mass spectra of aromatic sulfonamides, a loss of SO₂ (64 Da) is a characteristic fragmentation. nih.gov The fragmentation pattern of esters of aromatic sulfonic acids can show cleavage of the ester group and rearrangement reactions. nih.govresearchgate.net Analysis of these fragments helps to confirm the presence of the chlorotoluene and sulfonic acid moieties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in identifying the functional groups and confirming the structure of this compound.

Key IR Absorption Bands for Related Structures:

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (in SO₃H)Broad band, ~3400-2400
C-H (aromatic)~3100-3000
C-H (in CH₃)~2960-2850
S=O (sulfonic acid)~1250-1160 and ~1080-1010
C-Cl~800-600

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore. The substitution pattern on the benzene (B151609) ring, including the chlorine atom and the sulfonic acid group, influences the wavelength of maximum absorption (λmax). Generally, substituted benzenes exhibit absorption bands in the UV region, typically around 200-300 nm.

Titration Analysis for Quantitative Determination

Titration is a classic and reliable method for the quantitative analysis of acidic compounds like this compound.

Acid-Base Titration: As a strong acid, this compound can be accurately quantified by titration with a standardized strong base, such as sodium hydroxide (B78521) (NaOH). princeton.edu The endpoint of the titration can be determined using a pH meter (potentiometric titration) or a suitable color indicator. nih.gov For sulfonic acids, potentiometric titration is often preferred as it can provide more accurate results, especially in non-aqueous solvents which may be necessary depending on the sample matrix. nih.gov

Nonaqueous Titrations: In some cases, nonaqueous titrations are employed for the analysis of sulfonic acids to overcome solubility issues or to differentiate between acids of varying strengths in a mixture. nih.gov A common approach involves dissolving the acid sample in a suitable non-aqueous solvent, such as pyridine (B92270) or acetonitrile, and titrating with a strong base in a non-aqueous medium, like tetrabutylammonium (B224687) hydroxide. nih.gov

A study on the titration of a related compound, 4-chloroaniline-3-sulphonic acid, indicates its purity can be determined by both HPLC and titration analysis, highlighting the utility of titration in quantitative assessment.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the detailed analysis of complex mixtures containing this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique for the analysis of non-volatile compounds like sulfonic acids. ontosight.ai High-performance liquid chromatography (HPLC) separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification and quantification. nih.govontosight.ai Ion-exchange chromatography is particularly well-suited for the separation of sulfonated compounds. ontosight.ai Different LC-MS/MS systems, such as triple quadrupole (QqQ) and ion trap (IT) mass spectrometers, can be used for trace-level determination with high accuracy and precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While sulfonic acids themselves are generally not volatile enough for direct GC analysis, they can be analyzed after derivatization into more volatile forms, such as their corresponding ethyl esters. researchgate.net This method has been successfully applied to determine the isomeric distribution of toluenesulfonic acids. researchgate.net The mass spectrum obtained from GC-MS provides a fragmentation pattern that serves as a "fingerprint" for the molecule, aiding in its structural elucidation. nih.gov

The use of these advanced analytical methods ensures the precise characterization and quantification of this compound, which is essential for its industrial applications and for monitoring its presence in various products and environments.

V. Applications of 4 Chlorotoluene 3 Sulphonic Acid in Advanced Materials and Chemical Synthesis

Precursor in Dye and Pigment Synthesis

Aromatic sulfonic acids are foundational intermediates in the manufacturing of synthetic colorants. Derivatives of chlorotoluene sulfonic acid are particularly valuable in producing a range of organic pigments. For instance, the related compound 5-amino-2-chlorotoluene-4-sulfonic acid (also known as C-Acid) is a key intermediate for red organic pigments like Lake Red C and is used in the manufacturing of Pigment Red 53, which is added to plastics and paints. google.comgoogle.com Another related intermediate, 6-chloro-3-nitrotoluene-4-sulfonic acid, is used to produce CLT acid, an intermediate for pigments like bright red color lake C and Lithol Red 2G, which are widely used in printing inks. google.com

The primary application for these types of intermediates is in the synthesis of azo dyes. nbinno.comresearchandmarkets.com These dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The specific substituents on the aromatic rings determine the dye's color, solubility, and fastness properties. nbinno.comunb.ca The sulfonic acid group (–SO₃H) is especially important as it enhances the water solubility of the dye, which is crucial for application in textile dyeing processes. google.com

Role as a Diazo Component

The formation of azo dyes is typically a two-step process: diazotization followed by an azo coupling reaction. unb.ca In this synthesis, 4-Chlorotoluene-3-sulphonic acid serves as a precursor to a "diazo component."

Diazotization : An aromatic primary amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a diazonium salt. The amino derivative of a chlorotoluene sulfonic acid acts as this aromatic amine. google.comunb.ca

Azo Coupling : The resulting, highly reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. unb.ca This reaction forms the stable azo linkage (–N=N–) and creates the final dye molecule.

The specific chlorotoluene sulfonic acid derivative used as the diazo component, in combination with the chosen coupling component, allows for the production of a wide spectrum of colors, from brilliant reds and yellows to deep blues. nbinno.comunb.ca

Table 1: Examples of Diazo and Coupling Components in Azo Dye Synthesis

Component TypeExample CompoundRole in Synthesis
Diazo Component (Aromatic Amine Precursor)Sulfanilic acidForms the diazonium salt after reacting with nitrous acid. unb.caresearchgate.net
Diazo Component (Aromatic Amine Precursor)Aniline-2-sulfonic acidForms the diazonium salt after reacting with nitrous acid. unb.ca
Coupling ComponentN,N-DimethylanilineReacts with the diazonium salt to form the azo linkage. researchgate.net
Coupling Component3-AminophenolReacts with the diazonium salt to form the azo linkage. researchgate.net
Coupling ComponentSalicylic acidReacts with the diazonium salt to form the azo linkage. unb.ca

Intermediate in Specialty Chemical Production

The reactivity of the chlorine, methyl, and sulfonic acid groups on the aromatic ring makes this compound and its isomers valuable intermediates in the synthesis of a variety of specialty chemicals.

Agrochemical Intermediates

Derivatives of toluene (B28343) sulfonic acid are recognized as important intermediates in the agrochemical sector. researchandmarkets.com Specifically, compounds like 4-Aminotoluene-3-sulfonic acid serve as building blocks in the synthesis of certain herbicides and pesticides. researchandmarkets.com The functional groups on these molecules allow for targeted modifications to create complex active ingredients for crop protection.

Pharmaceutical Intermediates (excluding direct drug use/dosage)

Aromatic sulfonic acids are considered foundational compounds in the synthesis of Active Pharmaceutical Ingredients (APIs). capitalresin.com Their acidic nature and stability make them versatile reagents and building blocks in complex organic transformations. researchandmarkets.comcapitalresin.com These intermediates can be introduced at various stages of a synthesis to add specific functionalities or to modify the physical and chemical properties of a molecule, which can ultimately influence the efficacy of a drug. capitalresin.com The presence of the sulfonic acid group can also be leveraged to create salts of a final API, a common strategy in drug formulation.

Table 2: Role of Toluene Sulfonic Acid Derivatives as Chemical Intermediates

Industry SectorApplicationFunction of Intermediate
AgrochemicalSynthesis of herbicides and pesticides. researchandmarkets.comProvides a core structure for building complex active ingredients.
PharmaceuticalSynthesis of Active Pharmaceutical Ingredients (APIs). researchandmarkets.comcapitalresin.comActs as a building block for creating complex molecular structures. capitalresin.com
Dyes & PigmentsPrecursor for azo dyes and organic pigments. google.comnbinno.comServes as a precursor to diazo components for color synthesis. google.comnbinno.com

Catalytic Applications in Organic Transformations

Aromatic sulfonic acids, such as p-toluenesulfonic acid (PTSA), are widely used as strong acid catalysts in organic synthesis. capitalresin.com They serve as highly effective and more manageable alternatives to mineral acids like sulfuric acid. scispace.com Their utility as catalysts stems from their ability to donate a proton (H⁺) to initiate a variety of chemical reactions. Solid-supported sulfonic acid catalysts are also gaining prominence as they are more easily separated from reaction mixtures, aligning with greener chemistry principles. uq.edu.au

Acid Catalysis in Polymerization and Condensation Reactions

Sulfonic acids are effective catalysts for polymerization and condensation reactions. In the synthesis of polymers, an acid catalyst can initiate the reaction of monomers to form long polymer chains. For example, p-toluenesulfonic acid is used as a catalyst for direct esterification reactions to produce compounds like ethylene glycol butyl ether acetate. scispace.com

They also play a crucial role in condensation reactions, where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. A classic example is the acid-catalyzed condensation of a substituted phenol sulfonic acid with formaldehyde to create products useful as dispersants and superplasticizers in concrete. google.com In urethane reactions, sulfonic acids can be used to block metal catalysts, allowing for controlled curing times. google.com

Table 3: Catalytic Roles of Aromatic Sulfonic Acids

Reaction TypeRole of Sulfonic Acid CatalystExample Application
EsterificationProtonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. scispace.comSynthesis of ethylene glycol butyl ether acetate. scispace.com
CondensationFacilitates the joining of two molecules with the elimination of water.Production of condensation products from phenol sulfonic acids and formaldehyde. google.com
PolymerizationInitiates the reaction between monomers to form polymer chains.Used in the synthesis of various polymers and resins.

Role in Esterification and Other Acid-Catalyzed Processes

This compound, a member of the aromatic sulfonic acid family, demonstrates notable efficacy as a catalyst in esterification and other acid-catalyzed reactions. Similar to its well-known analogue, p-toluenesulfonic acid (PTSA), it functions as a strong Brønsted acid catalyst. organic-chemistry.orgatlantis-press.com The presence of the sulfonic acid group (-SO₃H) allows it to donate a proton, which is essential for activating the carbonyl group of a carboxylic acid, thereby facilitating nucleophilic attack by an alcohol. This catalytic activity is crucial in driving the equilibrium of the esterification reaction towards the product side. organic-chemistry.org

The general mechanism for acid-catalyzed esterification, often referred to as Fischer esterification, involves the protonation of the carboxylic acid, which enhances its electrophilicity. The subsequent nucleophilic attack by the alcohol forms a tetrahedral intermediate. Through a series of proton transfers and the elimination of a water molecule, the final ester product is formed. organic-chemistry.org Aromatic sulfonic acids are often preferred over mineral acids like sulfuric acid due to reduced side reactions and easier handling. atlantis-press.com

Research into various sulfonic acid-functionalized catalysts has highlighted their efficiency and reusability in esterification processes. For instance, studies on solid-supported sulfonic acid catalysts have demonstrated high catalytic activity and the potential for repeated use without significant loss of function. aurak.ac.ae While specific research detailing the catalytic efficiency of this compound in comparison to other sulfonic acids is not extensively available, its structural similarity to effective catalysts like PTSA suggests comparable performance.

Table 1: Comparison of Acid Catalysts in Esterification

Catalyst Type Advantages Disadvantages
This compound Homogeneous High catalytic activity, good solubility in organic solvents Potential for contamination of product, requires neutralization
p-Toluenesulfonic acid (PTSA) Homogeneous Widely used, well-documented efficacy, high yields atlantis-press.comdntb.gov.ua Similar to other homogeneous catalysts
Sulfuric Acid Homogeneous Strong acid, inexpensive Can cause charring and side reactions atlantis-press.com

Surfactant and Detergent Precursor Chemistry

Aromatic sulfonic acids and their derivatives are fundamental precursors in the synthesis of anionic surfactants. The underlying principle involves the sulfonation of an aromatic compound, which introduces the hydrophilic sulfonate group, followed by neutralization to form a salt. This salt possesses the classic amphiphilic structure of a surfactant: a hydrophobic tail (the alkyl-substituted aromatic ring) and a hydrophilic head (the sulfonate group).

While direct references to this compound in large-scale surfactant production are limited, the general chemistry of alkylbenzene sulfonates is well-established. Linear alkylbenzene sulfonates (LAS) are a major class of synthetic surfactants used in detergents. Their synthesis typically involves the sulfonation of linear alkylbenzenes. The resulting sulfonic acid is then neutralized with a base, such as sodium hydroxide (B78521), to produce the active surfactant.

The structure of this compound, with its chloro and methyl substituents, provides a basis for creating specialized surfactants. The aromatic ring and the associated alkyl group form the hydrophobic portion, while the sulfonic acid group provides the hydrophilic character. The presence of the chlorine atom can influence the surfactant's properties, such as its solubility and interaction with other components in a formulation.

The production of anionic surfactants can also involve the reaction of alkene sulfonic acids with aromatic compounds. This process simultaneously alkylates and sulfonates the aromatic ring in a single step, offering a direct route to substituted aromatic sulfonates. google.com

Advanced Synthesis Reagent

Beyond its role as a catalyst and precursor, this compound and its derivatives can participate as reagents in more complex chemical transformations.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov Acid catalysts, including sulfonic acids, play a pivotal role in many MCRs by activating substrates and facilitating bond formation.

For example, sulfonic acid-functionalized ionic liquids and solid-supported catalysts have been successfully employed in various MCRs, such as the Biginelli and Hantzsch reactions, for the synthesis of heterocyclic compounds. scielo.br These catalysts provide the necessary acidity to drive the reaction while offering advantages like easier separation and reusability. scielo.br A sulfonated poly-4-vinyl pyridinium ionic liquid has been shown to effectively catalyze the three-component reaction for the synthesis of spiro-indoline derivatives. mdpi.com

While specific examples detailing the use of this compound as a catalyst in MCRs are not prevalent in the reviewed literature, its acidic nature makes it a plausible candidate for such applications. Its ability to act as a proton source can facilitate the formation of key intermediates in complex reaction cascades.

The direct participation of sulfonic acids in cross-coupling reactions is not a conventional transformation. However, sulfonic acid derivatives, such as sulfonyl chlorides and sulfonates, can be utilized in certain cross-coupling methodologies. Recent advancements have demonstrated the intramolecular cross-coupling of sulfonic acid derivatives to form biaryl compounds. rsc.orgresearchgate.net These reactions can proceed via aryl-radical transfer mechanisms, offering alternatives to traditional tin-mediated processes. rsc.orgresearchgate.net

The Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.gov While sulfonic acids themselves are not direct partners in this reaction, they can be converted into suitable coupling partners. For instance, phenols can be transformed into aryl triflates, which are effective substrates in Suzuki and other cross-coupling reactions. It is conceivable that a similar transformation of a sulfonic acid to a sulfonate ester could enable its participation in such reactions.

The utility of cross-coupling reactions is vast, particularly in the synthesis of pharmaceuticals and complex organic molecules. nih.gov The potential to employ derivatives of this compound in these powerful bond-forming reactions would significantly expand its utility as an advanced synthesis reagent.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
p-Toluenesulfonic acid
Sulfuric acid
Linear alkylbenzene sulfonates

Vi. Environmental Behavior and Mitigation Strategies for 4 Chlorotoluene 3 Sulphonic Acid

Environmental Fate and Transport Studies (from a chemical perspective)

The environmental persistence and mobility of 4-Chlorotoluene-3-sulphonic acid are governed by its chemical structure, which includes a stable aromatic ring, a chlorine substituent, and a polar sulfonic acid group.

The degradation of this compound in the environment can occur through several chemical processes, although specific studies on this particular compound are limited. General knowledge of related aromatic sulfonated compounds allows for the postulation of its likely degradation pathways.

Hydrolysis: The carbon-sulfur bond in aromatic sulfonic acids is generally stable to hydrolysis under typical environmental pH conditions. However, the hydrolysis of related aromatic sulfonyl chlorides has been studied, indicating that the sulfonyl group can be a site for reaction. rsc.org While this compound itself is not a sulfonyl chloride, this suggests that under certain conditions, the sulfonic acid group could potentially be cleaved from the aromatic ring. The hydrolysis of the chloro-aromatic bond is generally not favored under ambient environmental conditions without microbial or photochemical influence.

Photolysis: Aromatic compounds can undergo photolytic degradation upon absorption of sunlight. Studies on the photolysis of aromatic sulphones and sodium arenesulfonates have shown that these compounds can be transformed through photochemical reactions. rsc.orgacs.org These reactions can involve the cleavage of the carbon-sulfur bond, leading to desulfonylation or desulfonation. acs.org It is plausible that this compound could undergo similar photolytic degradation in sunlit surface waters, potentially leading to the formation of 4-chlorotoluene (B122035) and sulfate (B86663) ions, or other transformation products.

Abiotic Transformations: Besides hydrolysis and photolysis, other abiotic transformations are less likely to be significant degradation pathways for this compound in the absence of strong oxidizing agents or specific catalysts. The inherent stability of the chlorinated toluene (B28343) and sulfonic acid moieties suggests a degree of persistence in the environment.

The mobility of this compound in the environment is largely dictated by its interaction with soil and sediment particles. The sulfonic acid group is highly polar and will be deprotonated to form a sulfonate anion under most environmental pH values, increasing its water solubility.

Aquatic Systems: In aquatic environments, the high water solubility of this compound suggests it will primarily exist in the dissolved phase. Its potential for sorption to suspended particles or sediments will depend on the organic carbon content and the mineralogy of the solids. Studies on other sulfonated aromatic compounds, such as naphthalene (B1677914) sulfonates, have shown that their sorption to soil is influenced by pH. nih.gov

Terrestrial Systems: In soil, the mobility of this compound is expected to be relatively high due to its anionic nature and high water solubility. Anionic compounds generally exhibit weak sorption to negatively charged soil particles. However, interactions with positively charged sites on soil minerals (like iron and aluminum oxides) or partitioning into soil organic matter can occur. Research on the transport of other organic acids, like fluorotelomer sulfonic acids, has indicated that adsorption at the air-water interface in unsaturated soils can be a significant retention mechanism. ykcs.ac.cn The sorption of antibiotics in agricultural soils has also been shown to be pH-dependent, a factor that would likely influence the behavior of this compound as well. frontierspartnerships.org

Wastewater Treatment and Remediation Technologies

Given its use in industrial processes, this compound may be present in industrial effluents, necessitating effective treatment methods to prevent its release into the environment.

Adsorption is a widely used and effective technology for the removal of organic pollutants from wastewater. The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).

Various adsorbents can be employed for the removal of organic sulfonic acids from water. Polymeric resins, in particular, have shown promise. A study on the removal of the structurally similar compound 5-Amino-2-chlorotoluene-4-sulfonic acid (CLT acid) from wastewater demonstrated the effectiveness of a weakly basic resin, D301R. besjournal.com The study concluded that the adsorptive affinity for the CLT acid was high, suggesting that similar resins could be effective for this compound. besjournal.com The mechanism of adsorption onto such resins can involve a combination of physical and chemical interactions, including ion exchange and hydrogen bonding. nih.gov Other potential adsorbents could include activated carbon, though its effectiveness would depend on the surface chemistry. Research on the adsorption of perfluoroalkyl acids has shown that carbon surface basicity is a key factor influencing uptake. iaea.org

To optimize the design of adsorption systems, it is crucial to understand the kinetics and equilibrium of the adsorption process.

Kinetic Studies: Adsorption kinetics describe the rate at which a pollutant is removed from solution. The study on CLT acid removal by a weakly basic resin found that the adsorption process followed a pseudo-first-order kinetics model. besjournal.combesjournal.com The rate of uptake was initially rapid, with a significant portion of the adsorption occurring within the first few hours, and equilibrium being reached after approximately 7 hours. besjournal.com Kinetic models help in determining the time required for the adsorption process to reach equilibrium.

Isotherm Studies: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. For the adsorption of CLT acid on the D301R resin, the Langmuir isotherm model provided a good fit for the experimental data. besjournal.combesjournal.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. youtube.com Isotherm models are essential for predicting the maximum adsorption capacity of an adsorbent. A comparative overview of various isotherm models is presented in the table below.

Isotherm ModelNon-linear ExpressionLinear Expression
Freundlich qe = KFCe^(1/n)ln(qe) = ln(KF) + (1/n)ln(Ce)
Langmuir qe = (KL * qm * Ce) / (1 + KL * Ce)Ce/qe = (1 / (KL * qm)) + (Ce / qm)
Temkin qe = (RT/b) * ln(A * Ce)qe = B * ln(A) + B * ln(Ce)
Dubinin-Radushkevich qe = qm * exp(-k * ε^2)ln(qe) = ln(qm) - k * ε^2
Table based on data from a comprehensive review of isotherm models. researchgate.net

Note: qe is the amount of solute adsorbed per unit weight of adsorbent at equilibrium, Ce is the equilibrium concentration of the solute in the bulk solution, and other parameters are model-specific constants.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to bring about the oxidation and degradation of a wide array of organic pollutants. While specific research on the degradation of this compound using AOPs is limited, studies on structurally similar compounds, such as other chlorinated toluenes and aromatic sulfonic acids, provide valuable insights into potential degradation pathways and efficacy.

Common AOPs that could be applied for the degradation of this compound include ozonation, Fenton and photo-Fenton processes, and photocatalysis. These methods are adept at breaking down the stable aromatic ring structure characteristic of this compound.

Ozonation:

Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, which then drive the oxidation. Studies on related compounds suggest that ozonation could be a viable treatment method. For instance, research on the ozonation of 2-chlorotoluene (B165313) has demonstrated its oxidation to 2-chlorobenzoic acid. ukma.edu.ua In the case of this compound, ozonation would likely target the aromatic ring, leading to its cleavage and the formation of smaller, more biodegradable organic acids. The presence of the sulfonic acid group is expected to influence the reaction kinetics. Studies on naphthalene sulfonic acids have shown that ozonation can effectively reduce Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), while simultaneously increasing the biodegradability of the treated effluent. nih.gov

Fenton and Photo-Fenton Processes:

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. These processes are known to be effective for the degradation of chlorinated aromatic compounds. For example, the herbicide 4-chlorophenoxyacetic acid has been successfully mineralized using electro-Fenton and photoelectro-Fenton methods. nih.gov It is anticipated that the Fenton process would lead to the hydroxylation of the aromatic ring of this compound, followed by ring opening and subsequent degradation into smaller aliphatic acids and eventually carbon dioxide and water.

The following table summarizes the findings from studies on related compounds, which can infer the potential efficacy of AOPs on this compound.

AOP Method Related Compound Studied Key Findings Potential Implications for this compound
Ozonation2-ChlorotolueneOxidation to 2-chlorobenzaldehyde (B119727) and 2-chlorobenzoic acid. ukma.edu.uaPotential for oxidation of the methyl group and cleavage of the aromatic ring.
OzonationNaphthalene sulfonic acidsEffective reduction of COD and TOC; increased biodegradability. nih.govSuggests ozonation can break down the aromatic structure and improve amenability to biological treatment.
Electro-Fenton / Photoelectro-Fenton4-Chlorophenoxyacetic acidComplete mineralization achievable with photoelectro-Fenton. nih.govIndicates high potential for complete degradation and detoxification.

Bioremediation Potential

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. The potential for bioremediation of this compound can be inferred from studies on the microbial degradation of chlorotoluenes and other aromatic sulfonic acids. The presence of both a chlorine atom and a sulfonic acid group on the toluene ring presents a challenge for microbial degradation, as these substituents can confer resistance to enzymatic attack.

However, several bacterial strains have been identified that can degrade chlorinated aromatic hydrocarbons. For example, bacterial genera such as Pseudomonas, Raoultella, and Rahnella have demonstrated the ability to degrade monochlorotoluene isomers by at least 60% over a 21-day period. nih.gov A strain of Rhodococcus sp. has been shown to completely mineralize 2-chlorotoluene, with 4-chloro-3-methylcatechol identified as a key intermediate, indicating that cleavage of the aromatic ring is a feasible pathway. nih.gov

The general mechanism for the aerobic bacterial degradation of aromatic compounds often involves the following steps:

Initial attack on the aromatic ring by dioxygenase enzymes to form a dihydroxylated intermediate (a catechol).

Cleavage of the catechol intermediate, which can occur via ortho or meta pathways.

Further enzymatic reactions to convert the ring-cleavage products into intermediates of central metabolism, such as the Krebs cycle.

For this compound, a potential initial step in a bioremediation scenario would be the enzymatic removal of the sulfonic acid group, a process known as desulfonation. Some microorganisms are known to possess desulfonating enzymes. Following desulfonation, the resulting 4-chlorotoluene could then be degraded through pathways similar to those observed for other chlorotoluenes.

The table below outlines bacterial strains and their observed degradation capabilities for related compounds, suggesting a potential for the bioremediation of this compound.

Microorganism(s) Compound(s) Degraded Key Degradation Pathway/Intermediate Relevance to this compound
Pseudomonas, Raoultella, Rahnella spp.MonochlorotoluenesNot specifiedDemonstrates bacterial capability to degrade chlorinated toluenes. nih.gov
Rhodococcus sp. OCT 102-Chlorotoluene4-Chloro-3-methylcatecholShows a specific pathway for the mineralization of a chlorotoluene isomer. nih.gov

Vii. Theoretical and Computational Investigations of 4 Chlorotoluene 3 Sulphonic Acid

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of 4-Chlorotoluene-3-sulphonic acid. While specific studies on this exact molecule are not widely available in public literature, insights can be drawn from computational studies of its constituent parts and related molecules, such as 4-chlorotoluene (B122035) and toluenesulfonic acids. researchgate.netjocpr.com

The table below illustrates the kind of data that would be generated from such a computational study, based on typical values for similar aromatic sulfonic acids.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterPredicted Value
C-S Bond Length~1.77 Å
S-O Bond Length (S=O)~1.43 Å
S-O Bond Length (S-OH)~1.56 Å
C-Cl Bond Length~1.74 Å
Dihedral Angle (C-C-S-O)Variable, defining conformation

Note: These are representative values and would need to be confirmed by specific calculations for this compound.

Conformational analysis would identify the most stable arrangement of the atoms in the molecule. The rotation around the C-S bond is of particular interest, as it governs the spatial relationship between the sulfonic acid group and the rest of the molecule. The potential energy surface can be scanned by systematically changing this dihedral angle to locate the global energy minimum, which corresponds to the most populated conformation.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful technique for elucidating the intricate details of chemical reactions involving this compound. ontosight.ai

The synthesis of this compound typically involves the sulfonation of 4-chlorotoluene. ontosight.ai Computational chemistry can model this electrophilic aromatic substitution reaction to understand its mechanism in detail. By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed.

The reaction proceeds via the formation of a sigma complex (also known as an arenium ion), where the sulfonating agent (e.g., SO₃) has attacked the aromatic ring. The transition state leading to this intermediate is of high energy and its structure is a key determinant of the reaction rate. Computational methods can locate and characterize this transition state, providing information about its geometry and vibrational frequencies.

Table 2: Hypothetical Energy Profile Data for the Sulfonation of 4-Chlorotoluene

SpeciesRelative Energy (kcal/mol)
Reactants (4-Chlorotoluene + SO₃)0
Transition State 1+15 to +25
Sigma Complex (Intermediate)+5 to +10
Transition State 2+7 to +12
Product (this compound)-10 to -20

Note: These values are illustrative and would vary depending on the specific computational method and reaction conditions.

The substituents already present on the toluene (B28343) ring (the chloro and methyl groups) direct the incoming sulfonic acid group to a specific position. The methyl group is an activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. In 4-chlorotoluene, the incoming electrophile can attack positions 2, 3, 5, or 6.

Computational models can predict the most likely position of sulfonation by calculating the activation energies for the attack at each possible site. The site with the lowest activation energy will be the kinetically favored product. These predictions are based on the electronic properties of the substituted toluene, such as the distribution of electron density and the stability of the intermediate sigma complexes. The formation of this compound indicates that the directing effects of the chloro and methyl groups lead to substitution at the 3-position.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. researchgate.netjocpr.com

These calculations can help in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the S=O, C-S, and C-Cl bonds. The agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹)
S=O symmetric stretch~1050
S=O asymmetric stretch~1250
C-S stretch~700
O-H stretch (in -SO₃H)~3400 (broad)

Note: These are approximate values and are sensitive to the computational method and the molecular environment (e.g., solvent effects).

Structure-Reactivity Relationship Analysis

By systematically modifying the structure of this compound in silico (for example, by changing the substituents on the aromatic ring) and calculating the corresponding changes in reactivity, a quantitative structure-reactivity relationship (QSRR) can be established.

This analysis can reveal how the electronic and steric properties of the substituents influence the acidity of the sulfonic acid group, the susceptibility of the aromatic ring to further substitution, or the molecule's ability to act as a catalyst. For example, the introduction of a strong electron-withdrawing group is expected to increase the acidity of the sulfonic acid. These relationships are invaluable for the rational design of new molecules with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Chlorotoluene-3-sulphonic acid, and how do reaction parameters influence yield?

  • Methodology : The compound is synthesized via sulfonation and chlorination of toluene derivatives. Key steps include:

  • Starting with p-nitrotoluene , chlorination produces a mixture of o- and m-chloro-nitrotoluene isomers. Separation via crystallization isolates o-chloro-p-nitrotoluene, followed by reduction and sulfonation .
  • Critical parameters: Temperature control during chlorination (to minimize side products) and sulfuric acid concentration during sulfonation (≥98% purity recommended for efficient sulfonic group introduction) .
    • Yield Optimization : Use stoichiometric excess of chlorine gas (1.2–1.5 equivalents) and maintain reaction pH <2 to avoid hydrolysis of intermediates .

Q. How can researchers purify this compound to >98% purity for analytical studies?

  • Stepwise Protocol :

Recrystallization : Dissolve crude product in hot aqueous acid (pH 1–2), filter impurities via activated charcoal, and cool to 4°C for crystal formation .

Ion-Exchange Chromatography : Use Dowex-50 resin to remove residual chloride ions. Elute with 0.1M HCl, monitor via conductivity .

Drying : Vacuum-dry at 60°C for 24 hours to eliminate moisture (hygroscopic nature noted) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats (LD₅₀ oral rat = 12,300 mg/kg; moderate eye irritant) .
  • Storage : Store in airtight containers with desiccants (hygroscopic) at 4°C, away from oxidizing agents .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste (UN ID: 3261) .

Advanced Research Questions

Q. How do spectral discrepancies (e.g., NMR, IR) in reported data for this compound arise, and how can they be resolved?

  • Analysis of Contradictions :

  • NMR Shifts : Variations in δ 7.2–7.8 ppm (aromatic protons) may stem from solvent polarity (DMSO vs. CDCl₃) or residual moisture. Use deuterated DMSO for consistency .
  • IR Absorptions : Discrepancies in S=O stretching (1150–1250 cm⁻¹) correlate with crystallinity. Compare spectra of recrystallized vs. crude samples .
    • Validation : Cross-reference with derivatives (e.g., sodium salt, C7H8ClNO3S) to confirm functional group integrity .

Q. What mechanistic insights explain the regioselectivity of sulfonation in this compound synthesis?

  • Electrophilic Aromatic Substitution :

  • Directing Effects : The methyl group (o/p-directing) and chlorine (meta-directing) compete, but steric hindrance from the methyl group favors sulfonation at the 3-position .
  • Computational Validation : DFT studies show lower activation energy (ΔG‡ = 28.5 kcal/mol) for 3-sulfonation vs. 5-position (ΔG‡ = 32.1 kcal/mol) due to transition-state stabilization .

Q. How can researchers address conflicting toxicity reports between in vitro and in vivo studies of this compound?

  • Data Reconciliation :

  • In Vitro Limitations : High cytotoxicity (IC₅₀ = 450 μM in HepG2 cells) may overstate risk due to artificial metabolic conditions. Validate with primary hepatocyte assays .
  • In Vivo Context : Rat LD₅₀ data (12,300 mg/kg) suggest low acute toxicity but mask chronic effects (e.g., renal accumulation). Conduct 28-day subchronic studies with histopathology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.